molecular formula C10H7BrN2O2 B3038199 5-Bromo-3-methyl-8-nitroisoquinoline CAS No. 80066-67-7

5-Bromo-3-methyl-8-nitroisoquinoline

Cat. No.: B3038199
CAS No.: 80066-67-7
M. Wt: 267.08 g/mol
InChI Key: HQGGZFKISGZGFK-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-8-nitroisoquinoline is an organic compound with the molecular formula C10H7BrN2O2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 8th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-8-nitroisoquinoline typically involves the bromination of 3-methyl-8-nitroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective introduction of the bromine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-8-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Reduction Reactions: 5-Amino-3-methyl-8-nitroisoquinoline.

    Oxidation Reactions: 5-Bromo-3-carboxy-8-nitroisoquinoline.

Scientific Research Applications

5-Bromo-3-methyl-8-nitroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-8-nitroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The bromine atom and methyl group can also influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-nitroisoquinoline: Similar structure but lacks the methyl group at the 3rd position.

    3-Methyl-8-nitroisoquinoline: Similar structure but lacks the bromine atom at the 5th position.

    5-Bromo-3-methylisoquinoline: Similar structure but lacks the nitro group at the 8th position.

Uniqueness

5-Bromo-3-methyl-8-nitroisoquinoline is unique due to the combination of the bromine atom, methyl group, and nitro group on the isoquinoline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-3-methyl-8-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-4-7-8(5-12-6)10(13(14)15)3-2-9(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGGZFKISGZGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291201
Record name 5-Bromo-3-methyl-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80066-67-7
Record name 5-Bromo-3-methyl-8-nitroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80066-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-8-nitroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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